molecular formula C19H24O3 B1221608 9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)- CAS No. 10104-53-7

9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-

Cat. No. B1221608
CAS RN: 10104-53-7
M. Wt: 300.4 g/mol
InChI Key: RDZRMCWJXAYYAO-SMVSCOHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9beta,11beta-Epoxyandrost-4-ene-3,17-dione is a steroid.

Scientific Research Applications

Chemical Synthesis and Transformation

  • 9,11-Epoxyandrost-4-ene-3,17-dione undergoes various chemical transformations, such as solvolytic ring opening, which can lead to the preparation of potential aromatase inhibitors. This process involves cleavage of the epoxy ring and nucleophilic attack, resulting in various derivatives like 2-hydroxy-1,4-diene-3,6-dione and 7α-hydroxy-4-ene-3,6-dione (Numazawa & Tachibana, 1993).
  • Another study explored the BF3 catalyzed cleavage of steroidal 9α, 11α-epoxides, leading to novel steroid structures and potentially opening routes for the synthesis of compounds like cucurbitacins (Apsimon, King, & Rosenfeld, 1969).

Steroid Modification and Analysis

  • The compound is used in the synthesis of other steroids, such as 7α-hydroxyandrost-4-ene-3,17-dione. This process involves the conversion of androsta-4,6-diene-3,17-dione into its 6α,7α-epoxy-derivative, showcasing its utility in steroid modification (Hossain, Kirk, & Mitra, 1976).
  • Another application is in the conformational analysis of steroids, where derivatives of 9,11-Epoxyandrost-4-ene-3,17-dione, like 16α,17-epoxy-4-pregnene-3,20-dione, are studied for structural and activity relationships (Goubitz, Schenk, & Zeelen, 1984).

Microbial Transformation

  • Microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana has been studied. This process leads to the formation of hydroxylated metabolites, highlighting the role of 9,11-Epoxyandrost-4-ene-3,17-dione in microbial steroid metabolism (Xiong et al., 2006).

Photochemical Reactions

  • The compound participates in photochemical reactions like solid-state photodimerization. This process involves UV radiation-induced dimerization, which is significant in the study of molecular interactions and structures in steroids (DellaGreca et al., 2002).

properties

CAS RN

10104-53-7

Product Name

9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,2S,10S,11S,15S,17S)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-5,14-dione

InChI

InChI=1S/C19H24O3/c1-17-10-16-19(22-16)14(13(17)5-6-15(17)21)4-3-11-9-12(20)7-8-18(11,19)2/h9,13-14,16H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19+/m0/s1

InChI Key

RDZRMCWJXAYYAO-SMVSCOHQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CCC5=O)C

SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5=O)C

Other CAS RN

10104-53-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
Reactant of Route 2
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
Reactant of Route 3
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
Reactant of Route 4
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
Reactant of Route 5
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-
Reactant of Route 6
9,11-Epoxyandrost-4-ene-3,17-dione, (9beta,11beta)-

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